(1R,2R)-2-(2,5-Dimethylpyrrol-1-yl)cyclohexan-1-amine
Overview
Description
(1R,2R)-2-(2,5-Dimethylpyrrol-1-yl)cyclohexan-1-amine, also known as DMPCA, is a cyclic amine that has gained significant attention in recent years due to its potential applications in scientific research. DMPCA is a chiral compound, which means that it exists in two mirror-image forms, and only one of these forms is biologically active.
Mechanism Of Action
(1R,2R)-2-(2,5-Dimethylpyrrol-1-yl)cyclohexan-1-amine acts as an agonist of the alpha7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is expressed in the brain and other tissues. When (1R,2R)-2-(2,5-Dimethylpyrrol-1-yl)cyclohexan-1-amine binds to the receptor, it causes a conformational change that allows ions to flow through the channel, resulting in the depolarization of the cell membrane. This depolarization triggers a series of downstream signaling events that ultimately lead to the activation of various cellular pathways.
Biochemical And Physiological Effects
(1R,2R)-2-(2,5-Dimethylpyrrol-1-yl)cyclohexan-1-amine has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that (1R,2R)-2-(2,5-Dimethylpyrrol-1-yl)cyclohexan-1-amine increases the release of acetylcholine and other neurotransmitters in the brain, which can enhance cognitive function and memory. (1R,2R)-2-(2,5-Dimethylpyrrol-1-yl)cyclohexan-1-amine has also been shown to have neuroprotective effects, which may make it a useful tool for studying the mechanisms of neurodegenerative diseases. In addition, (1R,2R)-2-(2,5-Dimethylpyrrol-1-yl)cyclohexan-1-amine has been shown to have anti-inflammatory effects, which may make it a useful tool for studying the role of inflammation in various diseases.
Advantages And Limitations For Lab Experiments
One of the key advantages of using (1R,2R)-2-(2,5-Dimethylpyrrol-1-yl)cyclohexan-1-amine in lab experiments is its high potency and selectivity for the alpha7 nicotinic acetylcholine receptor. This allows researchers to study the effects of cholinergic neurotransmission with a high degree of specificity. However, one of the limitations of using (1R,2R)-2-(2,5-Dimethylpyrrol-1-yl)cyclohexan-1-amine is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are a number of potential future directions for research involving (1R,2R)-2-(2,5-Dimethylpyrrol-1-yl)cyclohexan-1-amine. One area of interest is the role of (1R,2R)-2-(2,5-Dimethylpyrrol-1-yl)cyclohexan-1-amine in the treatment of neurodegenerative diseases such as Alzheimer's disease. (1R,2R)-2-(2,5-Dimethylpyrrol-1-yl)cyclohexan-1-amine has been shown to have neuroprotective effects, and it may be possible to develop drugs based on (1R,2R)-2-(2,5-Dimethylpyrrol-1-yl)cyclohexan-1-amine that can slow or halt the progression of these diseases. Another area of interest is the development of more potent and selective agonists of the alpha7 nicotinic acetylcholine receptor, which could lead to the development of new drugs for the treatment of cognitive disorders. Finally, there is interest in the development of new synthetic methods for (1R,2R)-2-(2,5-Dimethylpyrrol-1-yl)cyclohexan-1-amine that could improve its solubility and make it easier to administer in experimental settings.
Scientific Research Applications
(1R,2R)-2-(2,5-Dimethylpyrrol-1-yl)cyclohexan-1-amine has been used extensively in scientific research as a tool for studying the function of the nervous system. Specifically, (1R,2R)-2-(2,5-Dimethylpyrrol-1-yl)cyclohexan-1-amine is used to study the effects of cholinergic neurotransmission, which is the process by which acetylcholine is released and binds to receptors in the brain. (1R,2R)-2-(2,5-Dimethylpyrrol-1-yl)cyclohexan-1-amine is a potent and selective agonist of the alpha7 nicotinic acetylcholine receptor, which plays a critical role in cognitive function and memory.
properties
IUPAC Name |
(1R,2R)-2-(2,5-dimethylpyrrol-1-yl)cyclohexan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-9-7-8-10(2)14(9)12-6-4-3-5-11(12)13/h7-8,11-12H,3-6,13H2,1-2H3/t11-,12-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHWBCPGJWWEQG-VXGBXAGGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2CCCCC2N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(N1[C@@H]2CCCC[C@H]2N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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